(3-Methoxy-2-methylphenyl)methanol
Overview
Description
. It is a white solid or liquid at room temperature and is commonly used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of 3-methoxy-2-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction typically proceeds under mild conditions and yields the desired alcohol product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-2-methylphenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: 3-methoxy-2-methylbenzaldehyde
Reduction: 3-methoxy-2-methylbenzene
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
(3-Methoxy-2-methylphenyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methoxy-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, its antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
(3-Methoxyphenyl)methanol: Similar structure but lacks the methyl group at the 2-position.
(2-Methylphenyl)methanol: Similar structure but lacks the methoxy group at the 3-position.
(3-Methoxy-4-methylphenyl)methanol: Similar structure but has an additional methyl group at the 4-position.
Uniqueness: (3-Methoxy-2-methylphenyl)methanol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its solubility, stability, and overall effectiveness in various applications .
Biological Activity
(3-Methoxy-2-methylphenyl)methanol, also known as 3-methoxy-2-methylbenzyl alcohol, is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
This compound can be synthesized through various methods, including oxidation and reduction reactions. The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Notably, it can be oxidized to form 3-methoxy-2-methylbenzaldehyde or reduced to yield 3-methoxy-2-methylbenzene.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exert antimicrobial effects by disrupting microbial cell membranes, leading to cell lysis and death. Additionally, its antioxidant properties contribute to its therapeutic potential, particularly in combating oxidative stress-related diseases.
Biological Activities
- Antimicrobial Activity :
-
Antioxidant Properties :
- The compound has shown potential in scavenging free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. Its antioxidant capacity may provide protective effects against cellular damage caused by oxidative stress.
-
Potential Therapeutic Applications :
- Ongoing research is investigating its role in drug development, particularly for conditions such as tuberculosis and other infectious diseases. Case studies have highlighted its efficacy against Mycobacterium tuberculosis, suggesting that it could serve as a lead compound in the development of new antitubercular drugs .
Case Study 1: Antimicrobial Efficacy
A study published in F1000Research evaluated the antimicrobial activity of various phenolic compounds, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential use in clinical settings .
Case Study 2: Antioxidant Activity
Research conducted by MDPI demonstrated that this compound exhibited strong antioxidant activity in vitro. The compound was shown to reduce oxidative stress markers in cellular models, suggesting its applicability in preventing oxidative damage associated with chronic diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
(3-Methoxyphenyl)methanol | Lacks methyl group at the 2-position | Moderate antimicrobial properties |
(2-Methylphenyl)methanol | Lacks methoxy group at the 3-position | Limited biological activity |
(3-Methoxy-4-methylphenyl)methanol | Additional methyl group at the 4-position | Enhanced reactivity but varied activity |
This compound | Unique combination of methoxy and methyl groups | Significant antimicrobial and antioxidant properties |
Properties
IUPAC Name |
(3-methoxy-2-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKISCPFEDTNCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574767 | |
Record name | (3-Methoxy-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33797-34-1 | |
Record name | (3-Methoxy-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methoxy-2-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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